molecular formula C5H15NO2SSi B1627334 N-(Trimethyl-silyl)-ethane-sulfonamide CAS No. 999-99-5

N-(Trimethyl-silyl)-ethane-sulfonamide

Cat. No.: B1627334
CAS No.: 999-99-5
M. Wt: 181.33 g/mol
InChI Key: VYALXFXDVXQMCQ-UHFFFAOYSA-N
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Description

N-(Trimethyl-silyl)-ethane-sulfonamide is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethane-sulfonamide moiety. This compound is notable for its chemical stability and versatility in various synthetic applications, making it a valuable reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Trimethyl-silyl)-ethane-sulfonamide typically involves the reaction of ethane-sulfonamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Ethane-sulfonamide+Trimethylsilyl chlorideThis compound+HCl\text{Ethane-sulfonamide} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Ethane-sulfonamide+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Trimethyl-silyl)-ethane-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form the corresponding sulfonamide and trimethylsilanol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the trimethylsilyl group.

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include the corresponding sulfonamide, trimethylsilanol, and various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

N-(Trimethyl-silyl)-ethane-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines and alcohols, facilitating the synthesis of complex molecules.

    Biology: The compound can be used in the modification of biomolecules for analytical purposes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(Trimethyl-silyl)-ethane-sulfonamide involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule. The molecular pathways involved include the formation and cleavage of silyl ethers and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • N,O-Bis(trimethylsilyl)acetamide
  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide
  • Trimethylsilyl chloride

Uniqueness

N-(Trimethyl-silyl)-ethane-sulfonamide is unique in its ability to act as both a protecting group and a reagent in various synthetic transformations. Its stability and ease of removal make it particularly valuable in multi-step synthesis processes. Compared to similar compounds, it offers a balance of reactivity and stability that is advantageous in both laboratory and industrial settings.

Properties

IUPAC Name

N-trimethylsilylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15NO2SSi/c1-5-9(7,8)6-10(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYALXFXDVXQMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565919
Record name N-(Trimethylsilyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

999-99-5
Record name N-(Trimethylsilyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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